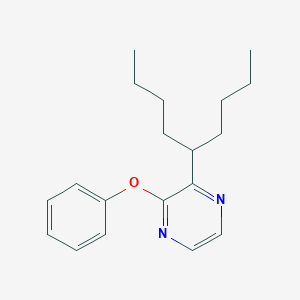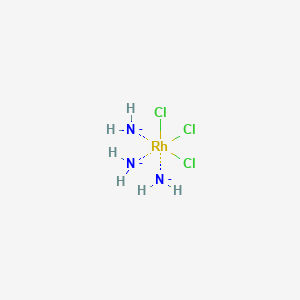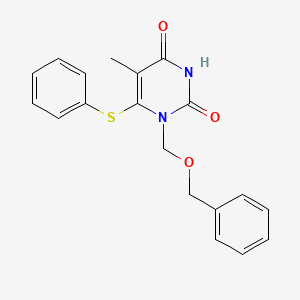
1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine is a synthetic organic compound that belongs to the class of thymine derivatives It is characterized by the presence of a benzyloxy group at the 2-position and a phenylthio group at the 6-position of the thymine ring
Méthodes De Préparation
The synthesis of 1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of the thymine base: The thymine base is first protected to prevent unwanted reactions at specific sites.
Introduction of the benzyloxy group: The benzyloxy group is introduced at the 2-position through a nucleophilic substitution reaction.
Introduction of the phenylthio group: The phenylthio group is introduced at the 6-position using a thiolation reaction.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major products formed from these reactions include sulfoxides, sulfones, and hydroxyl derivatives.
Applications De Recherche Scientifique
1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and inhibit viral replication or cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including nucleoside analogs and other bioactive compounds.
Biological Studies: Researchers use it to investigate the mechanisms of enzyme inhibition and DNA interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine involves its interaction with molecular targets such as enzymes and nucleic acids. The benzyloxy and phenylthio groups enhance its binding affinity to these targets, leading to inhibition of enzymatic activity or disruption of nucleic acid functions. The specific pathways involved may include inhibition of DNA polymerase or reverse transcriptase, leading to the suppression of viral replication or cancer cell growth.
Comparaison Avec Des Composés Similaires
1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine can be compared with other thymine derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV/AIDS.
6-Methylthymine: A thymine analog with a methyl group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
132774-43-7 |
|---|---|
Formule moléculaire |
C19H18N2O3S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
5-methyl-1-(phenylmethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O3S/c1-14-17(22)20-19(23)21(13-24-12-15-8-4-2-5-9-15)18(14)25-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,22,23) |
Clé InChI |
FJOBRMRZIMEZQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)



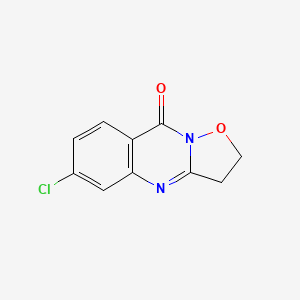
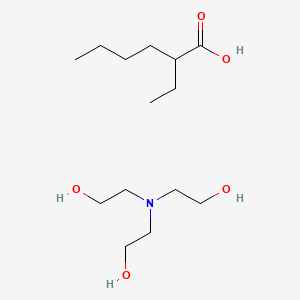
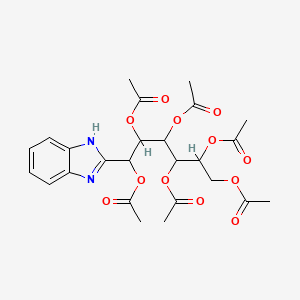

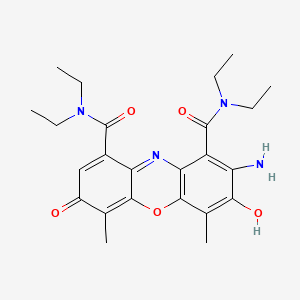

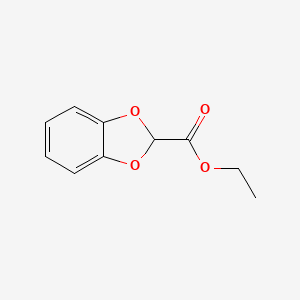
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
